Xylometazoline hydrochloride

Catalog No.
S547431
CAS No.
1218-35-5
M.F
C16H24N2.ClH
C16H25ClN2
M. Wt
280.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylometazoline hydrochloride

CAS Number

1218-35-5

Product Name

Xylometazoline hydrochloride

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride

Molecular Formula

C16H24N2.ClH
C16H25ClN2

Molecular Weight

280.83 g/mol

InChI

InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H

InChI Key

YGWFCQYETHJKNX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CC2=NCC[NH2+]2)C)C(C)(C)C.[Cl-]

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4'-tert-butyl-2',6'-dimethylphenylmethyl)imidazoline, Amidrin, Balkis, Chlorohist-LA, Decongest, espa-rhin, Gelonasal, Idasal, Idril N, Imidin, Nasan, Nasengel AL, NasenGel ratiopharm, Nasenspray AL, NasenSpray ratiopharm, Nasentropfen AL, NasenTropfen ratiopharm, Novorin, Otradrops, Otraspray, Otriven, Otrivin, Otrivin Mentol, Rapako, schnupfen endrine, Snup, stas, xylometazoline, xylometazoline hydrochloride, xylometazoline monohydrochloride

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl

Description

The exact mass of the compound Xylometazoline hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757378. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nasal Decongestant

Stability-Indicating RP-HPLC Method

Antioxidant Actions

Combination with Ipratropium

Combination with Domiphen

Combination with Dexpanthenol

Treatment of Allergic Rhinitis

Treatment of Sinusitis

Treatment of Nasal Congestion in Children

Xylometazoline hydrochloride is an imidazole derivative primarily used as a nasal decongestant. It mimics the molecular structure of adrenaline and acts as an alpha-adrenergic agonist, specifically targeting α1 and α2 adrenergic receptors in the nasal mucosa. This compound is effective in alleviating nasal congestion caused by conditions such as rhinosinusitis, allergic rhinitis, and other respiratory allergies by inducing vasoconstriction of the blood vessels in the nasal passages, thereby reducing swelling and allowing for easier breathing .

Xylometazoline hydrochloride works by stimulating alpha-adrenergic receptors in the nasal blood vessels, causing them to constrict []. This constriction reduces blood flow and tissue swelling, leading to temporary relief from nasal congestion [].

Xylometazoline exhibits significant biological activity through its action on adrenergic receptors. By binding to these receptors, it causes vasoconstriction, leading to reduced nasal resistance and increased airflow. Additionally, studies have indicated that xylometazoline may possess antioxidant properties, inhibiting lipid peroxidation and scavenging hydroxyl radicals, which suggests a potential protective effect against oxidative stress in tissues .

The synthesis of xylometazoline hydrochloride can be achieved through various methods:

  • Chloromethylation: Involves the introduction of chloromethyl groups into the benzene ring.
  • Cyanation: A subsequent reaction that introduces cyano groups to facilitate further transformations.
  • Final Hydrochloride Formation: The resultant base is converted into its hydrochloride salt to enhance solubility and stability.

These methods have been documented in patents and research studies focusing on optimizing yield and purity .

Xylometazoline hydrochloride is widely used in over-the-counter formulations for treating nasal congestion. Its applications include:

  • Nasal Sprays/Drops: Commonly prescribed for temporary relief from nasal congestion due to colds, allergies, or sinusitis.
  • Combination Products: Sometimes combined with other medications like ipratropium or dexpanthenol for enhanced therapeutic effects .

Research indicates that xylometazoline can interact with various medications and substances. Notably:

  • Adverse Effects: Potential side effects include hypertension, tachycardia, and rebound congestion (rhinitis medicamentosa) with prolonged use.
  • Preservatives: Some formulations contain preservatives like benzalkonium chloride, which have been associated with allergic reactions or anaphylaxis in sensitive individuals .

Several compounds share structural or functional similarities with xylometazoline hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructural ClassPrimary UseUnique Features
OxymetazolineImidazole derivativeNasal decongestantSlightly faster onset but similar duration
TetrahydrozolineImidazole derivativeNasal decongestantLess selective for adrenergic receptors
PhenylephrinePhenylethylamineNasal decongestantPrimarily acts on α1 receptors
NaphazolineImidazole derivativeNasal decongestantShorter duration of action

Xylometazoline is distinguished by its selective affinity for α2B-adrenoceptors compared to other compounds, providing effective vasoconstriction with a favorable side effect profile when used appropriately .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

280.1706265 g/mol

Monoisotopic Mass

280.1706265 g/mol

Heavy Atom Count

19

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X5S84033NZ

Related CAS

526-36-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 5 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Nasal Decongestants

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1218-35-5

General Manufacturing Information

1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Musshoff F, Madea B, Woelfle J, Vlanic D. Xylometazoline poisoning: A 40-fold nasal overdose caused by a compounding error in 3 children. Forensic Sci Int. 2014 May;238:e3-5. doi: 10.1016/j.forsciint.2014.02.011. Epub 2014 Feb 20. PubMed PMID: 24642023.
2: Cingi C, Birdane L, Ural A, Oghan F, Bal C. Comparison of nasal hyperosmolar xylitol and xylometazoline solutions on quality of life in patients with inferior turbinate hypertrophy secondary to nonallergic rhinitis. Int Forum Allergy Rhinol. 2014 Jun;4(6):475-9. doi: 10.1002/alr.21311. Epub 2014 Feb 26. PubMed PMID: 24574278.
3: Han JS, Park SH, Shin YD, Kwon E, Shim WS, Bae JH. The effect of xylometazoline spray for expansion of nasal cavity. Korean J Anesthesiol. 2013 Aug;65(2):132-5. doi: 10.4097/kjae.2013.65.2.132. Epub 2013 Aug 27. PubMed PMID: 24023995; PubMed Central PMCID: PMC3766778.
4: Figueiras-Graillet LM, Martínez-Sellés M, Perez-David E, Fernandez-Avilés F. Reversible cardiomyopathy due to chronic use of xylometazoline topical nasal spray. Int J Cardiol. 2013 Apr 5;164(2):e17-8. doi: 10.1016/j.ijcard.2012.09.136. Epub 2012 Oct 15. PubMed PMID: 23079093.
5: Kim JH, Oh YS, Ji JH, Bak H, Ahn SK. Rosacea (erythematotelangiectatic type) effectively improved by topical xylometazoline. J Dermatol. 2011 May;38(5):510-3. doi: 10.1111/j.1346-8138.2010.00999.x. Epub 2010 Nov 3. PubMed PMID: 21352348.
6: Tong JL. Xylometazoline pretreatment reduces nasotracheal intubation-related epistaxis in paediatric dental surgery. Br J Anaesth. 2011 Feb;106(2):279; author reply 279-80. doi: 10.1093/bja/aeq395. PubMed PMID: 21233119.
7: Leupold D, Wartenberg KE. Xylometazoline abuse induced ischemic stroke in a young adult. Neurologist. 2011 Jan;17(1):41-3. doi: 10.1097/NRL.0b013e3181d2ab04. PubMed PMID: 21192193.
8: Eskiizmir G, Hirçin Z, Ozyurt B, Unlü H. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects. Eur J Clin Pharmacol. 2011 Jan;67(1):19-23. doi: 10.1007/s00228-010-0941-z. Epub 2010 Nov 11. PubMed PMID: 21069518.
9: El-Seify ZA, Khattab AM, Shaaban AA, Metwalli OS, Hassan HE, Ajjoub LF. Xylometazoline pretreatment reduces nasotracheal intubation-related epistaxis in paediatric dental surgery. Br J Anaesth. 2010 Oct;105(4):501-5. doi: 10.1093/bja/aeq205. Epub 2010 Aug 3. PubMed PMID: 20682569.
10: Cheung J, Goodman K, Bailey R, Fedorak R, Morse J, Millan M, Guzowski T, van Zanten SV; CANHelP working group. A randomized trial of topical anesthesia comparing lidocaine versus lidocaine plus xylometazoline for unsedated transnasal upper gastrointestinal endoscopy. Can J Gastroenterol. 2010 May;24(5):317-21. PubMed PMID: 20485707; PubMed Central PMCID: PMC2886574.
11: Eccles R, Martensson K, Chen SC. Effects of intranasal xylometazoline, alone or in combination with ipratropium, in patients with common cold. Curr Med Res Opin. 2010 Apr;26(4):889-99. doi: 10.1185/03007991003648015. Review. PubMed PMID: 20151787.
12: Haenisch B, Walstab J, Herberhold S, Bootz F, Tschaikin M, Ramseger R, Bönisch H. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Fundam Clin Pharmacol. 2010 Dec;24(6):729-39. doi: 10.1111/j.1472-8206.2009.00805.x. PubMed PMID: 20030735.
13: Strandell B, Norgren-Holst E, Tran N, Jakobsen HB, Chen S. OTC use of a topical nasal spray solution containing xylometazoline plus ipratropium in patients with common cold. Int J Clin Pharmacol Ther. 2009 Dec;47(12):744-51. PubMed PMID: 19954713.
14: Nikolaidis E, Eleftheriadou A, Yiotakis I, Lazaris AC, Agrogianis G, Ferekidou E, Keramaris N, Papalois A, Kandiloros D. Influence of intranasal sterile isotonic sea water applications on xylometazoline administration: an experimental study in pigs. Auris Nasus Larynx. 2010 Feb;37(1):71-6. doi: 10.1016/j.anl.2009.03.006. Epub 2009 May 2. PubMed PMID: 19414231.
15: Graf P, Eccles R, Chen S. Efficacy and safety of intranasal xylometazoline and ipratropium in patients with common cold. Expert Opin Pharmacother. 2009 Apr;10(5):889-908. doi: 10.1517/14656560902783051 . Review. Erratum in: Expert Opin Pharmacother. 2009 Jun;10(8):1387. PubMed PMID: 19351236.
16: Anand JS, Salamon M, Habrat B, Scinska A, Bienkowski P. Misuse of xylometazoline nasal drops by inhalation. Subst Use Misuse. 2008 Dec;43(14):2163-8. doi: 10.1080/10826080802344625. PubMed PMID: 19085441.
17: McCluney NA, Eng CY, Lee MS, McClymont LG. A comparison of xylometazoline (Otrivine) and phenylephrine/lignocaine mixture (Cophenylcaine) for the purposes of rigid nasendoscopy: a prospective, double-blind, randomised trial. J Laryngol Otol. 2009 Jun;123(6):626-30. doi: 10.1017/S0022215108003666. Epub 2008 Oct 13. PubMed PMID: 18847523.
18: Eccles R, Eriksson M, Garreffa S, Chen SC. The nasal decongestant effect of xylometazoline in the common cold. Am J Rhinol. 2008 Sep-Oct;22(5):491-6. doi: 10.2500/ajr.2008.22.3202. Epub 2008 Jul 24. PubMed PMID: 18655753.
19: Humphreys MR, Grant D, McKean SA, Eng CY, Townend J, Evans AS. Xylometazoline hydrochloride 0.1 per cent versus physiological saline in nasal surgical aftercare: a randomised, single-blinded, comparative clinical trial. J Laryngol Otol. 2009 Jan;123(1):85-90. doi: 10.1017/S002221510800217X. Epub 2008 Apr 11. PubMed PMID: 18405405.
20: van Velzen AG, van Riel AJ, Hunault C, van Riemsdijk TE, de Vries I, Meulenbelt J. A case series of xylometazoline overdose in children. Clin Toxicol (Phila). 2007;45(3):290-4. PubMed PMID: 17453884.

Explore Compound Types